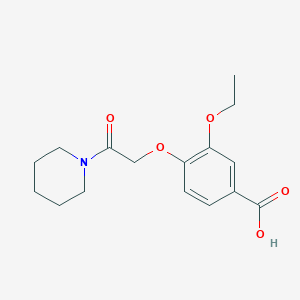

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid

Beschreibung

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid is a benzoic acid derivative featuring a unique substitution pattern: an ethoxy group at the 3-position and a 2-oxo-2-piperidin-1-ylethoxy moiety at the 4-position. This compound is of interest in medicinal chemistry due to structural similarities to Repaglinide-related hypoglycemic agents, which target pancreatic β-cells to stimulate insulin secretion . Its molecular formula is C₁₆H₂₀N₂O₅, with a molecular weight of 320.34 g/mol (estimated from analogs in –9).

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-21-14-10-12(16(19)20)6-7-13(14)22-11-15(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQRFYQNXBKLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid typically involves the reaction of ethoxybenzoic acid derivatives with piperidinone derivatives under specific conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to enhance the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidiabetic Activity

Research indicates that derivatives of benzoic acid, including 3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid, may exhibit hypoglycemic effects. Such compounds can potentially enhance the stability and efficacy of existing antidiabetic medications like repaglinide. The incorporation of the piperidine ring is believed to improve binding affinity to target enzymes involved in glucose metabolism .

2. Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties. The presence of the ethoxy and piperidine groups could facilitate interactions with bacterial membranes or enzymes, leading to inhibition of microbial growth .

3. Pain Management

There is potential for this compound to be explored in pain management therapies. Compounds with similar structures have been investigated for their analgesic effects, possibly through modulation of pain pathways in the central nervous system .

Case Studies

Case Study 1: Antidiabetic Efficacy

A study published in a peer-reviewed journal evaluated various benzoic acid derivatives for their ability to lower blood glucose levels in diabetic models. The results indicated that compounds featuring piperidine rings exhibited significant reductions in blood glucose levels compared to controls, suggesting that this compound could be a candidate for further development as an antidiabetic agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of substituted benzoic acids against various pathogens. It was found that certain derivatives demonstrated potent activity against Gram-positive bacteria, indicating that this compound may warrant further exploration in antibiotic development .

Wirkmechanismus

The mechanism of action of 3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Lipophilicity (logP)

- The target compound’s piperidinyl-ethoxy group increases lipophilicity (estimated logP ~2.5) compared to morpholine analogs (logP ~1.8) due to the non-polar piperidine ring .

- Benzyloxy derivatives (e.g., 3-Ethoxy-4-((4-methylbenzyl)oxy)benzoic acid) exhibit higher logP (~3.0) owing to aromatic substituents .

Acidity (pKa)

- The carboxylic acid group in all analogs has a pKa ~2.5–3.0. Substituents like ethoxy (electron-donating) slightly reduce acidity compared to nitro or chloro derivatives.

Biologische Aktivität

3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid, identified by its CAS number 731826-96-3, is a compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H21NO5

- Molecular Weight : 307.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.

- Antioxidant Properties : Preliminary studies suggest that this compound has antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Cell Proliferation Modulation : Research indicates that it may influence cell proliferation through modulation of signaling pathways associated with cell growth.

Pharmacological Effects

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Enzyme Inhibition | Inhibits specific enzymes linked to metabolic disorders. |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines in vitro. |

| Anti-inflammatory | Reduces inflammatory markers in cellular models. |

Case Studies and Research Findings

- Anticancer Activity :

- Metabolic Disorders :

- Neuroprotective Effects :

Q & A

Basic Question: What are the recommended safety protocols for handling 3-Ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid in laboratory settings?

Answer:

The compound exhibits skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Key safety measures include:

- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (P95 or higher), chemical-resistant gloves, and safety goggles. Full-body suits are advised for prolonged exposure .

- Ventilation: Ensure fume hoods or local exhaust systems to minimize aerosol formation .

- Spill Management: Avoid dust generation; use inert absorbents for containment and dispose via licensed waste services .

- Storage: Store below 28°C in a dry environment to maintain stability .

Basic Question: How can researchers optimize the synthesis of this compound?

Answer:

Synthetic optimization should focus on:

- Reaction Conditions: Use anhydrous solvents (e.g., THF or DMF) and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for esterification/amide coupling steps, as seen in analogous benzoic acid derivatives .

- Purification: Employ column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate the product .

- Yield Improvement: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and optimize stoichiometry (1:1.2 molar ratio of piperidine to ethoxy precursor) .

Advanced Question: What analytical methods are suitable for characterizing purity and structural integrity?

Answer:

- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile:water (70:30). Monitor at 254 nm; retention time ~12 minutes .

- NMR: Assign peaks via -NMR (DMSO-d6): δ 1.35 (t, 3H, -OCH2CH3), δ 3.45–3.60 (m, 4H, piperidine), δ 7.85 (d, 1H, aromatic) .

- Mass Spectrometry: ESI-MS expected m/z 452.59 [M+H] .

Advanced Question: How can contradictory data on the compound’s toxicity be resolved?

Answer:

Limited toxicological data exist (e.g., no carcinogenicity or reproductive toxicity reported) , but conflicting evidence on acute toxicity requires:

- In Vitro Assays: Perform MTT assays on HepG2 cells to quantify IC50 values .

- In Silico Modeling: Use tools like ProTox-II to predict LD50 and organ-specific toxicity .

- Dose-Response Studies: Conduct OECD Guideline 423 tests in rodent models to validate respiratory irritation thresholds .

Basic Question: What are the key physicochemical properties influencing experimental design?

Answer:

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 7 | |

| Rotatable bonds | 8 | |

| LogP (predicted) | 2.8 ± 0.3 | |

| Solubility (DMSO) | >50 mg/mL |

These properties guide solvent selection (e.g., DMSO for stock solutions) and formulation strategies for in vivo studies .

Advanced Question: How does structural modification of the piperidine moiety affect bioactivity?

Answer:

- Piperidine Substitution: Replace piperidine with morpholine to assess changes in receptor binding (e.g., GPCR or kinase targets) .

- SAR Studies: Synthesize analogs with varying alkyl chain lengths on the piperidine nitrogen and test inhibitory activity against COX-2 or PDE4 enzymes .

- Crystallography: Co-crystallize derivatives with target proteins (e.g., PDB: 6COX) to map interaction sites .

Basic Question: What stability challenges arise during long-term storage?

Answer:

- Degradation Pathways: Hydrolysis of the ethoxy group under humid conditions forms 4-hydroxybenzoic acid derivatives .

- Mitigation: Store under argon in amber vials at -20°C. Monitor purity via HPLC every 6 months .

- Compatibility: Avoid PVC containers; use glass or polypropylene to prevent leaching .

Advanced Question: How can researchers address low yields in scale-up synthesis?

Answer:

- Process Optimization: Switch from batch to flow chemistry for better temperature control (50–60°C) and reduced side reactions .

- Catalyst Screening: Test Pd/C or Ru-based catalysts for hydrogenation steps to improve efficiency .

- Byproduct Analysis: Use LC-MS to identify dimers or oxidized species; adjust reaction time/temperature accordingly .

Advanced Question: What computational tools predict metabolic pathways for this compound?

Answer:

- CYP450 Metabolism: Use StarDrop or MetaCore to identify likely oxidation sites (e.g., piperidine ring or ethoxy group) .

- Metabolite Identification: Simulate Phase I/II metabolism with BioTransformer 3.0; validate via HR-MS/MS .

Basic Question: What are the best practices for assessing environmental impact in disposal?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.